molecular formula C27H23NO4 B2974974 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902507-07-7

6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2974974
CAS No.: 902507-07-7
M. Wt: 425.484
InChI Key: YIJRWMLGZKLBRX-UHFFFAOYSA-N
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Description

6-Benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic heterocyclic compound featuring a quinolinone core fused with a 1,4-dioxane ring. Its molecular formula is C28H25NO4, with a molecular weight of 439.5 g/mol (CAS: 866808-28-8) . The structure includes a benzyl group at position 6 and a 3,4-dimethylbenzoyl moiety at position 8, which likely influence its electronic, steric, and biological properties.

Properties

IUPAC Name

6-benzyl-8-(3,4-dimethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-17-8-9-20(12-18(17)2)26(29)22-16-28(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJRWMLGZKLBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a quinoline derivative with a benzyl halide and a dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

The applications of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one are not thoroughly detailed in the provided search results; however, the search results do provide information on similar compounds and their uses in scientific research.

Quinoline Derivatives in Research

  • General Applications: Quinoline derivatives, including compounds similar to 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, are known for diverse biological activities, such as antimicrobial and anticancer properties. These compounds are primarily used in scientific research settings rather than therapeutic or veterinary applications.
  • Use as Building Blocks: These compounds can be used as building blocks in the synthesis of more complex molecules with potential biological activities .
  • Tryptophan-Kynurenine Pathway: Research is being done on the role of the tryptophan-kynurenine pathway in diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses. This research has shown that compounds in this pathway can act as pro-oxidants or antioxidants, depending on the concentration and cellular environment, and this is useful in creating therapeutic approaches .

Specific Compound Characteristics

  • Molecular Structure: The molecular structure of 3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline features multiple functional groups, including a methoxy group and a sulfonyl group, which contribute to its potential reactivity and biological effects.
  • Synthesis: The synthesis of similar compounds involves multi-step organic reactions that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity.
  • Reactivity: Quinoline derivatives can participate in various chemical reactions, and reaction conditions such as pH, temperature, and solvent choice are crucial for optimizing yields and minimizing by-products during these transformations.
  • Mechanism of Action: The mechanism of action for similar compounds is not fully understood but likely involves interactions with biological targets. Further studies are required to clarify specific biological targets and mechanisms.

Mechanism of Action

The mechanism of action of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Core Structure Analogues

Several compounds share the [1,4]dioxino[2,3-g]quinolin-9-one scaffold but differ in substituent groups:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
6-Methyl-8-(4-methylbenzoyl)-[1,4]dioxino[2,3-g]quinolin-9-one 6-Methyl, 8-(4-methylbenzoyl) Not reported Structural analogue; methyl groups may enhance lipophilicity
2-(8-Benzoyl-9-oxo-...-yl)-N-(2,4-dimethoxyphenyl)acetamide 8-Benzoyl, 6-(2,4-dimethoxyphenyl)acetamide 459.5 Enhanced hydrogen-bonding capacity due to acetamide and methoxy groups
8-(4-Ethoxybenzoyl)-6-(2-fluorobenzyl)-[1,4]dioxino[2,3-g]quinolin-9-one 8-(4-Ethoxybenzoyl), 6-(2-fluorobenzyl) 459.5 Electron-withdrawing fluorine may improve metabolic stability

Key Observations :

  • Lipophilicity : The benzyl group in the target compound (logP ~4.9, inferred from ) likely increases membrane permeability compared to methyl or fluorobenzyl substituents.
  • Bioactivity : Compounds with polar substituents (e.g., acetamide in ) exhibit improved solubility but reduced CNS penetration compared to lipophilic analogues.

Physicochemical Properties

Melting Points and Stability

  • The target compound’s melting point is unreported, but similar quinolinones exhibit 167–226°C ranges .
  • Substituents like bromophenyl (e.g., , m.p. 224–226°C) increase rigidity and thermal stability compared to alkyl groups.

Spectroscopic Data

  • NMR : Aryl protons in the target compound’s benzyl and dimethylbenzoyl groups would resonate at δ 7.0–7.5 (cf. δ 6.3–7.2 for thiophen-2-ylmethyl in ).
  • IR: Expected carbonyl (C=O) stretches near 1700 cm⁻¹, consistent with quinolinone derivatives .

Materials Science

  • Dioxino-fused quinoxalines (e.g., ) exhibit thermally activated delayed fluorescence (TADF) with λem = 556 nm, suggesting the target compound’s utility in OLEDs if appropriately substituted .

Biological Activity

6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is C27H23NO4 with a molecular weight of approximately 425.48 g/mol. Its structure includes a quinoline core fused with a dioxin moiety and a benzyl group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities including:

  • Anticancer Properties : Preliminary in vitro studies suggest that the compound may have cytotoxic effects on various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.

Anticancer Activity

A study conducted on the cytotoxic effects of the compound against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells revealed significant apoptotic activity. The mechanism was investigated using assays such as WST-1 for cell viability and caspase activation tests to measure apoptosis.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Induction of apoptosis via caspase activation
WM115 (Melanoma)7.5DNA damage leading to cell death

The results indicated that the compound could serve as a promising lead for developing new anticancer agents targeting hypoxic tumor environments .

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of this compound against various pathogenic bacteria. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one. Variations in substituents on the quinoline core can significantly affect potency and selectivity.

Key Findings in SAR Studies

  • Benzyl Substitution : The presence of the benzyl group enhances lipophilicity and cellular uptake.
  • Dimethylbenzoyl Group : This moiety appears to play a critical role in enhancing anticancer activity by stabilizing interactions with target proteins.

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